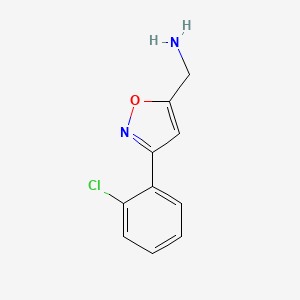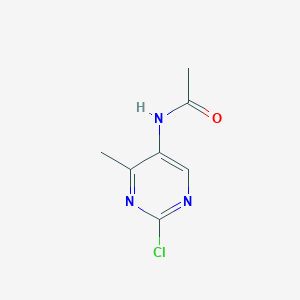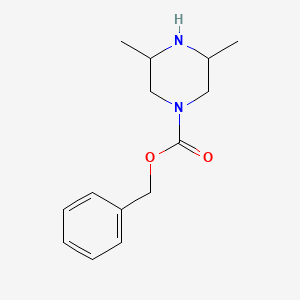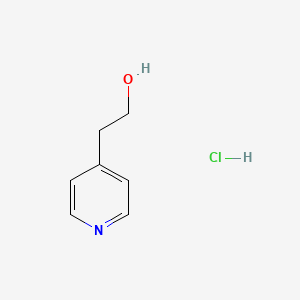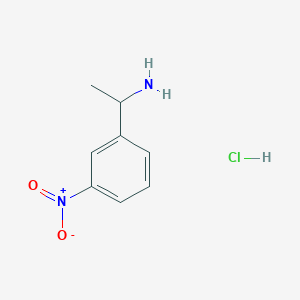
4'-Fluoro-4-iodo-3'-methylbenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-4-iodo-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10FIO . It has a molecular weight of 340.14 . The IUPAC name for this compound is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 4’-Fluoro-4-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The presence of the electronegative fluorine and iodine atoms on the phenyl rings can significantly influence the electronic properties of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis of Related Compounds
Although direct research specifically on 4'-Fluoro-4-iodo-3'-methylbenzophenone seems limited, studies on chemically similar compounds provide insights into potential synthesis routes and chemical behaviors. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, involves cross-coupling reactions and diazotization processes. Such methods might be applicable or adaptable for synthesizing related fluorinated compounds like this compound. However, challenges like the high cost of reagents (e.g., palladium) and the formation of unwanted by-products during synthesis are noted concerns (Qiu et al., 2009).
Fluorophoric Properties and Sensing Applications
Fluorophoric compounds are pivotal in the development of chemosensors, and 4-Methyl-2,6-diformylphenol (DFP) based compounds, with structural resemblance to this compound, have been extensively used for detecting a wide range of analytes. These compounds demonstrate high selectivity and sensitivity, making them crucial in sensing technologies. Such properties suggest that this compound could potentially serve in similar sensor-based applications, highlighting its relevance in scientific research (Roy, 2021).
Environmental Impact and Safety Considerations
Benzophenone Analogues and Environmental Concerns
Benzophenone derivatives, like this compound, have raised environmental concerns due to their potential endocrine-disrupting effects. Hydroxy-4-methoxybenzophenone (BP-3), a related compound, has shown varied reproductive toxicity in humans and animals, suggesting that derivatives like this compound might also pose similar risks. These findings underline the importance of understanding the environmental behavior and biological impacts of such compounds (Ghazipura et al., 2017).
Parabens: A Comparative Insight
While not directly related to this compound, parabens, which are structurally similar to benzophenones, provide valuable safety insights. Parabens, used as preservatives, exhibit properties such as lipophilicity and bioaccumulation, which might be comparable to benzophenone derivatives. Their occurrence in various environmental matrices and potential endocrine-disrupting capacity underline the need for comprehensive studies on related compounds like this compound to assess their environmental fate and toxicological profiles (Haman et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-fluoro-3-methylphenyl)-(4-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBMINJBTJMYBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




